molecular formula C12H17NO2S B12332027 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylicacid

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylicacid

Cat. No.: B12332027
M. Wt: 239.34 g/mol
InChI Key: PDNLVBHSPWQNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid is a compound that combines a thiophene ring with a piperidine ring Thiophene is a five-membered aromatic ring containing sulfur, while piperidine is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: Both the thiophene and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted thiophene and piperidine compounds.

Scientific Research Applications

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, while the piperidine ring can modulate the activity of neurotransmitters and other signaling molecules . These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid lies in its combination of both thiophene and piperidine rings, which allows it to exhibit a diverse range of chemical and biological properties.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

1-(2-thiophen-2-ylethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H17NO2S/c14-12(15)10-3-6-13(7-4-10)8-5-11-2-1-9-16-11/h1-2,9-10H,3-8H2,(H,14,15)

InChI Key

PDNLVBHSPWQNND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CCC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.